molecular formula C14H16N4 B2693842 3-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-2-amine CAS No. 2195881-19-5

3-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-2-amine

Cat. No.: B2693842
CAS No.: 2195881-19-5
M. Wt: 240.31
InChI Key: XYQSZXNBMFGWKA-UHFFFAOYSA-N
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Description

3-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-2-amine is a heterocyclic compound that features a pyridine ring fused with a cyclopenta[d]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-2-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a cyclopentane-based precursor in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-2-amine stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Its fused ring system and functional groups make it a versatile compound for various applications .

Properties

IUPAC Name

2-methyl-N-(3-methylpyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c1-9-5-4-8-15-13(9)18-14-11-6-3-7-12(11)16-10(2)17-14/h4-5,8H,3,6-7H2,1-2H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQSZXNBMFGWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC2=NC(=NC3=C2CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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